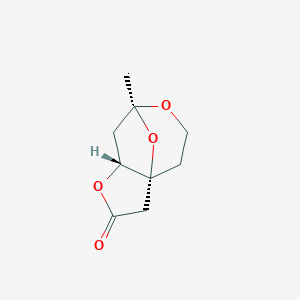![molecular formula C10H16Cl2O4 B157439 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- CAS No. 1606-83-3](/img/structure/B157439.png)
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bis(3-chloro-2-hydroxypropyl) butyne-1,4-diol and is a type of diol that contains both hydroxyl and chloro groups. In
Scientific Research Applications
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] has various potential applications in scientific research. One of the most significant applications is in the field of polymer chemistry. This compound can be used as a cross-linking agent for the synthesis of various types of polymers. It can also be used as a coupling agent for the synthesis of functionalized polymers. Additionally, this compound has been used in the synthesis of dendrimers, which are highly branched polymers that have potential applications in drug delivery and other fields.
Mechanism Of Action
The mechanism of action of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is not well understood. However, it is believed that the chloro groups in this compound can form hydrogen bonds with other molecules, leading to the formation of cross-links between polymers. This cross-linking can improve the mechanical properties of polymers and make them more resistant to degradation.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. However, further research is needed to fully understand the potential health effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] in lab experiments is its ability to cross-link polymers, which can improve their mechanical properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that it can be difficult to control the degree of cross-linking, which can lead to inconsistent results in experiments.
Future Directions
There are numerous future directions for research on 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. One potential direction is the synthesis of new polymers using this compound as a cross-linking agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug delivery and tissue engineering. Finally, there is a need for more studies to determine the potential health effects of this compound.
In conclusion, 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound with significant potential in various scientific research fields. Its ability to cross-link polymers makes it a valuable tool in polymer chemistry, and its potential applications in drug delivery and tissue engineering make it an exciting area for future research. However, further studies are needed to fully understand the mechanism of action and potential health effects of this compound.
Synthesis Methods
The synthesis of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 3-chloro-2-hydroxypropyltrimethylammonium chloride with butynediol. This reaction produces the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
properties
CAS RN |
1606-83-3 |
|---|---|
Product Name |
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- |
Molecular Formula |
C10H16Cl2O4 |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)but-2-ynoxy]propan-2-ol |
InChI |
InChI=1S/C10H16Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,3-8H2 |
InChI Key |
FPNVDCLFXCGXLH-UHFFFAOYSA-N |
SMILES |
C(C#CCOCC(CCl)O)OCC(CCl)O |
Canonical SMILES |
C(C#CCOCC(CCl)O)OCC(CCl)O |
Other CAS RN |
1606-83-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




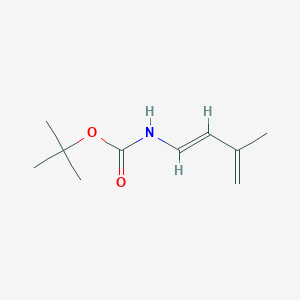
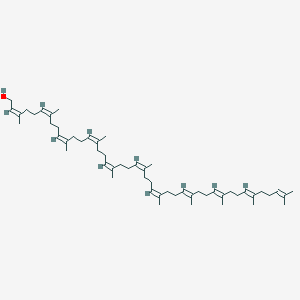
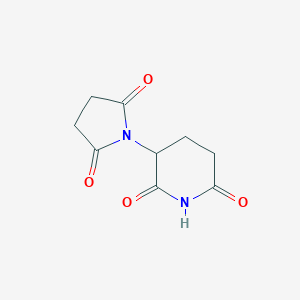
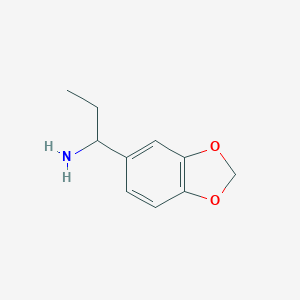
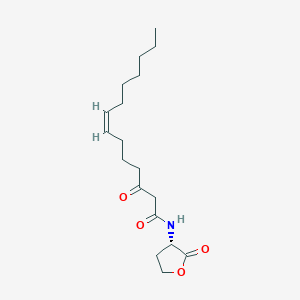
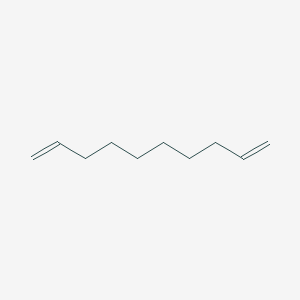
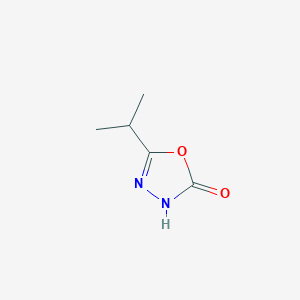
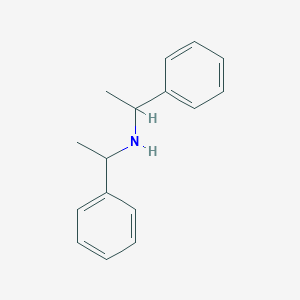
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
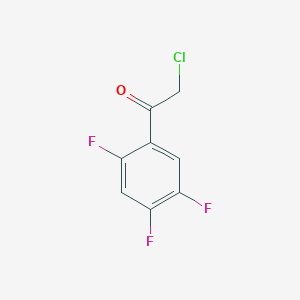
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
